tricyclo[5.2.1.0,2,6]decan-8-amine

Analgesic Activity Local Anesthesia Drug Discovery

Tricyclo[5.2.1.0²,⁶]decan-8-amine (CAS 669-51-2), with the molecular formula C₁₀H₁₇N and a molecular weight of 151.25 g/mol, is a bridged polycyclic primary amine characterized by a rigid, strained tricyclodecane cage structure. The compound features a logP of approximately 2.47 and a polar surface area (PSA) of 26.02 Ų, placing it in a physicochemical space distinct from linear aliphatic amines and common monocyclic analogs.

Molecular Formula C10H17N
Molecular Weight 151.25 g/mol
CAS No. 669-51-2
Cat. No. B6141762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametricyclo[5.2.1.0,2,6]decan-8-amine
CAS669-51-2
Molecular FormulaC10H17N
Molecular Weight151.25 g/mol
Structural Identifiers
SMILESC1CC2C(C1)C3CC2CC3N
InChIInChI=1S/C10H17N/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h6-10H,1-5,11H2
InChIKeyCRGOACNDJXEJHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tricyclo[5.2.1.0²,⁶]decan-8-amine (CAS 669-51-2) | Bridged Polycyclic Amine Scaffold for Procurement and Research Selection


Tricyclo[5.2.1.0²,⁶]decan-8-amine (CAS 669-51-2), with the molecular formula C₁₀H₁₇N and a molecular weight of 151.25 g/mol, is a bridged polycyclic primary amine characterized by a rigid, strained tricyclodecane cage structure [1]. The compound features a logP of approximately 2.47 and a polar surface area (PSA) of 26.02 Ų, placing it in a physicochemical space distinct from linear aliphatic amines and common monocyclic analogs [1]. The amine group at the 8-position of the tricyclo[5.2.1.0²,⁶]decane framework confers both a site for facile derivatization and a defined spatial orientation that dictates its interactions with biological targets and synthetic intermediates. This scaffold is available from multiple specialty chemical suppliers in purities typically ranging from 95% to 98%, supporting its use as a research intermediate, a fragment in drug discovery campaigns, and a building block for the synthesis of more complex functional molecules .

Why Generic Substitution Fails: Tricyclo[5.2.1.0²,⁶]decan-8-amine Differentiation from Other Polycyclic Amines


Generic substitution among polycyclic amines is technically unsound due to the profound impact of subtle differences in cage geometry, amine positioning, and overall molecular shape on both physicochemical properties and biological activity. While compounds such as 1-adamantylamine (CAS 768-94-5) or tricyclo[5.2.1.0²,⁶]decan-2-amine share the broad descriptor 'polycyclic amine,' their distinct three-dimensional architectures—dictated by the number, size, and fusion of rings, as well as the position and environment of the amine group—result in non-interchangeable properties . For tricyclo[5.2.1.0²,⁶]decan-8-amine, the specific location of the primary amine on the 8-position of the bridged framework creates a unique set of hydrogen-bonding vectors and a defined hydrophobic volume that differs from both the more spherical adamantane system and the 2-amino positional isomers . The data presented in Section 3 demonstrate that this compound is not merely a generic 'tricyclic amine' but a distinct chemical entity with quantifiable, verifiable differences in receptor binding affinity, in vivo toxicity profile, and local anesthetic potency relative to known benchmarks, making informed, data-driven selection critical for reproducible research and development outcomes.

Quantitative Differentiation Evidence: Tricyclo[5.2.1.0²,⁶]decan-8-amine vs. Analogs and Benchmarks


Local Anesthetic Potency Benchmarking: tricyclo[5.2.1.0²,⁶]decan-8-amine Derivatives vs. Procaine HCl

A series of tricyclo[5.2.1.0²,⁶]decan-8-amine-derived N-9-exo-(dialkylaminomethyl)-aryl amides were evaluated for local anesthetic activity. All tested compounds (1a-l) exhibited noticeable local anesthetic potency that was superior to the standard clinical agent procaine HCl, which has an established ED₅₀ of 0.3 mg/kg in animal models [1]. This evidence supports the use of the 8-amine scaffold as a core for developing potent local anesthetics with efficacy exceeding a widely used benchmark.

Analgesic Activity Local Anesthesia Drug Discovery

In Vivo Acute Toxicity Profile: tricyclo[5.2.1.0²,⁶]decan-8-amine LD₅₀ Values in Rat and Mouse

The acute toxicity of tricyclo[5.2.1.0²,⁶]decan-8-amine has been quantified in both rats and mice. In rats, the oral and intraperitoneal LD₅₀ values are both >3200 mg/kg, indicating very low acute toxicity. In mice, the oral LD₅₀ is >3200 mg/kg, while the intraperitoneal LD₅₀ is 1600 mg/kg [1]. These values provide a quantitative safety benchmark for researchers using this compound in vivo and differentiate it from more toxic polycyclic amine analogs that may have significantly lower LD₅₀ values.

Toxicology Safety Assessment Preclinical Development

Physicochemical Differentiation: LogP and PSA Profile of Tricyclo[5.2.1.0²,⁶]decan-8-amine vs. 1-Adamantylamine

tricyclo[5.2.1.0²,⁶]decan-8-amine possesses a computed logP of 2.47 and a PSA of 26.02 Ų [1]. In contrast, the structurally related but geometrically distinct 1-adamantylamine (CAS 768-94-5) has a calculated logP of approximately 1.6 and a PSA of 26.02 Ų [2]. While the PSA is identical due to the same primary amine group, the 0.87 log unit difference in logP translates to a roughly 7.4-fold higher predicted lipophilicity for tricyclo[5.2.1.0²,⁶]decan-8-amine. This significant difference in hydrophobicity directly impacts membrane permeability, distribution volume, and metabolic stability, meaning the two scaffolds are not interchangeable in the design of CNS-penetrant versus peripherally-restricted compounds.

Physicochemical Properties Drug-likeness Medicinal Chemistry

Receptor Interaction Profile: Functional Potency at Human Nicotinic Acetylcholine Receptors

In functional assays at the human nicotinic acetylcholine receptor subtype TE671 (muscle-type), tricyclo[5.2.1.0²,⁶]decan-8-amine exhibited an EC₅₀ of 3.00 × 10⁴ nM (30 µM) [1]. This quantitative value establishes a baseline for its interaction with this receptor. For comparison, the structurally distinct but pharmacologically relevant agonist nicotine has an EC₅₀ in the low nanomolar to sub-micromolar range at various nAChR subtypes. The relatively high EC₅₀ of tricyclo[5.2.1.0²,⁶]decan-8-amine indicates it is a weak partial agonist or antagonist, a distinct pharmacological profile that may be useful for targeting nAChRs without the strong activation and subsequent desensitization seen with potent agonists like nicotine.

Neuropharmacology Nicotinic Receptors Receptor Pharmacology

Conformational Restriction: Rigid Cage Architecture Differentiates from Flexible Amines

The tricyclo[5.2.1.0²,⁶]decane core is a rigid, conformationally restricted cage structure. In contrast to flexible aliphatic amines such as n-octylamine or cyclohexylamine, which can adopt numerous low-energy conformations, the tricyclodecane framework imposes a single, well-defined spatial orientation on the appended amine group . This rigidity reduces the entropic penalty upon binding to a biological target, a well-established principle in medicinal chemistry for enhancing binding affinity and selectivity. For example, crystal structures of tricyclo[5.2.1.0²,⁶]decane derivatives demonstrate the constrained geometry of the scaffold, with the amine nitrogen positioned at a precise distance and angle from the cage centroid [1]. This differentiates it from flexible amines where the amine group's spatial position is not fixed.

Conformational Analysis Medicinal Chemistry Structure-Based Design

Distinct Derivative Landscape: tricyclo[5.2.1.0²,⁶]decan-8-amine as a Precursor to Pharmacologically Active Dithiocarbonates

tricyclo[5.2.1.0²,⁶]decan-8-amine serves as the direct amine precursor to potassium tricyclo[5.2.1.0²,⁶]-decan-8-yl dithiocarbonate, widely known as D609 [1]. D609 is a well-characterized, selective inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase, with demonstrated antitumor, antioxidant, and cytoprotective activities. It has shown promising results in reducing atherosclerotic plaque formation and exhibits selective antitumor activity [2]. The ability of the parent amine to be readily converted into D609—a compound with a unique and valuable biological profile not shared by derivatives of adamantylamine or other polycyclic amines—provides a clear, quantifiable differentiation for procurement. Researchers seeking to access D609 and its analogs must obtain tricyclo[5.2.1.0²,⁶]decan-8-amine as the essential synthetic starting material.

Chemical Biology Antitumor Agents Enzyme Inhibitors

Tricyclo[5.2.1.0²,⁶]decan-8-amine: Optimal Procurement Scenarios Driven by Quantitative Evidence


Scenario 1: CNS Drug Discovery Requiring a High-logP, Conformationally Restricted Amine Scaffold

For medicinal chemistry programs targeting CNS disorders where high passive permeability is desired, tricyclo[5.2.1.0²,⁶]decan-8-amine offers a quantifiable advantage. Its computed logP of 2.47 is significantly higher (ΔlogP = +0.87) than that of 1-adamantylamine (logP ≈ 1.6) [1], predicting enhanced blood-brain barrier penetration. Furthermore, its rigid cage structure reduces the entropic penalty upon target binding compared to flexible amine alternatives . Procuring this specific scaffold enables the design of lead compounds with a distinct physicochemical and conformational profile, increasing the likelihood of identifying CNS-penetrant hits. The favorable in vivo toxicity profile (oral LD₅₀ >3200 mg/kg in rat and mouse) [2] further supports its selection for initial safety assessment in preclinical CNS studies.

Scenario 2: Synthesis and Evaluation of D609 Analogs for PC-PLC Inhibition and Cancer Research

This compound is the essential starting material for synthesizing potassium tricyclo[5.2.1.0²,⁶]-decan-8-yl dithiocarbonate (D609) and related derivatives [3]. D609 is a selective inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) with demonstrated antitumor and cytoprotective activities [4]. No other polycyclic amine can substitute in this synthesis. Procurement of tricyclo[5.2.1.0²,⁶]decan-8-amine is therefore mandatory for research groups investigating the role of PC-PLC in cancer, inflammation, or atherosclerosis, or for those developing D609-based prodrugs with improved stability and efficacy [4].

Scenario 3: Fragment-Based Lead Discovery and Chemical Biology Tool Generation

As a primary amine, tricyclo[5.2.1.0²,⁶]decan-8-amine is a versatile fragment for building focused compound libraries via amide coupling, reductive amination, and other amine-specific transformations. Its rigid, low-molecular-weight scaffold (MW = 151.25 g/mol) and favorable physicochemical properties (PSA = 26.02 Ų) [1] make it an ideal fragment for fragment-based drug discovery (FBDD). The compound's weak interaction with nicotinic acetylcholine receptors (EC₅₀ = 30 µM) [5] provides a specific starting point for optimizing potency and selectivity, while its demonstrated ability to yield derivatives with local anesthetic activity superior to procaine HCl [6] validates its potential to generate tool compounds and lead matter with improved pharmacological profiles.

Scenario 4: Materials Science and Polymer Chemistry Requiring a Rigid, Non-Aromatic Diamine Precursor

While the primary amine itself is a building block, its derivatives, particularly bis(aminomethyl)-functionalized tricyclo[5.2.1.0²,⁶]decanes, are used as high-performance curing agents for epoxy resins [7]. The rigid, non-aromatic tricyclodecane cage imparts thermal stability and mechanical strength to cured polymers without introducing UV-absorbing aromatic chromophores. The parent compound serves as a key reference standard and a starting point for developing new, high-purity amine monomers. Procuring a well-characterized batch of tricyclo[5.2.1.0²,⁶]decan-8-amine supports analytical method development and quality control for these advanced materials applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for tricyclo[5.2.1.0,2,6]decan-8-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.